molecular formula C14H12ClN5O3 B2682044 N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxyacetamide CAS No. 941930-00-3

N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxyacetamide

Cat. No.: B2682044
CAS No.: 941930-00-3
M. Wt: 333.73
InChI Key: MUWLCZMSHPHISM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a fused bicyclic core with a 3-chlorophenyl group at position 1, a ketone at position 4, and a 2-methoxyacetamide substituent at position 3. Its structure (Figure 1) is optimized for interactions with biological targets such as kinases, as evidenced by analogs in the literature . The 3-chlorophenyl group enhances lipophilicity and target binding, while the methoxyacetamide moiety may influence solubility and metabolic stability.

Properties

IUPAC Name

N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN5O3/c1-23-7-12(21)18-19-8-16-13-11(14(19)22)6-17-20(13)10-4-2-3-9(15)5-10/h2-6,8H,7H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUWLCZMSHPHISM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Pyrazolo[3,4-d]Pyrimidine Derivatives

(a) Substituent Variations on the Phenyl Ring
  • Target Compound : 3-Chlorophenyl at position 1 ().
  • Analog 1: 4-Fluorophenyl substituent (: 2-[1-(4-Fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide).
  • Analog 2 : 4-Chlorophenyl substituent (: 2-(3-(4-Chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-nitrophenyl)acetamide).
    • The para-chloro substitution may enhance π-π stacking in hydrophobic pockets compared to meta-substitution in the target compound.
(b) Acetamide Side-Chain Modifications
  • Target Compound : 2-Methoxyacetamide ().
  • Analog 3: N-Methylacetamide (: 2-[1-(3-Chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methylacetamide).
  • Analog 4: N-(3-Methoxyphenyl)acetamide (: N-(3-Methoxyphenyl)-2-(1-Methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetamide).

Physicochemical Properties

Table 2: Structural and Physicochemical Comparison
Compound Molecular Weight (g/mol) LogP (Predicted) Key Substituents
Target Compound ~375.8 ~2.1 3-Chlorophenyl, 2-Methoxyacetamide
Analog 3 () ~347.8 ~2.5 3-Chlorophenyl, N-Methylacetamide
Analog 4 () ~353.3 ~1.8 1-Methyl, N-(3-Methoxyphenyl)
  • The target compound’s higher molecular weight and moderate LogP suggest balanced lipophilicity for oral bioavailability.

Biological Activity

N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxyacetamide is a compound of significant interest within medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for diverse biological activities. The presence of a chlorophenyl group and a methoxyacetamide moiety contributes to its unique chemical properties. The molecular formula is C15H13ClN4O2C_{15}H_{13}ClN_{4}O_{2} with a molecular weight of approximately 304.74 g/mol.

Research indicates that compounds with similar structures often exhibit kinase inhibitory activity. Specifically, this compound may target various kinases involved in cell signaling pathways critical to cancer progression.

Potential Targets:

  • Cyclin-dependent kinases (CDKs) : These are pivotal in regulating the cell cycle and have been implicated in cancer proliferation.
  • Aurora Kinases : Known for their role in mitosis, inhibition can lead to cell cycle arrest and apoptosis in tumor cells.
  • FLT3 and JAK2 : These kinases are associated with hematological malignancies.

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Preliminary studies indicate that it may inhibit the proliferation of various cancer cell lines through the modulation of key signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeDescription
Anticancer Inhibition of cell proliferation in cancer cell lines (e.g., MCF-7, HCT-116)
Kinase Inhibition Potential to inhibit CDK2 and Aurora kinases
Apoptosis Induction Induces programmed cell death in cancer cells

Case Studies

  • In Vitro Studies : A study demonstrated that this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells. The mechanism was attributed to the compound's ability to induce apoptosis via the mitochondrial pathway.
  • Kinase Inhibition Assays : In assays targeting CDK2 and Aurora kinases, the compound showed promising IC50 values, indicating effective inhibition compared to control compounds.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied; however, related compounds suggest favorable drug-like properties:

  • Lipophilicity : The presence of halogen atoms enhances lipophilicity, potentially improving membrane permeability.
  • Metabolic Stability : Structural features may contribute to metabolic stability, reducing the likelihood of rapid degradation.

Q & A

Q. What are the common synthetic routes for N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxyacetamide?

The synthesis typically involves multi-step reactions starting with cyclization of pyrazole precursors followed by functionalization of the pyrazolo[3,4-d]pyrimidine core. Key steps include:

  • Cyclization : Reaction of 3-chlorophenylhydrazine with malononitrile derivatives under acidic conditions to form the pyrazole ring.
  • Core Functionalization : Introduction of the methoxyacetamide group via nucleophilic substitution or coupling reactions (e.g., using chloroacetyl chloride and methoxide).
  • Optimization : Catalysts like triethylamine and solvents such as ethanol or dimethyl sulfoxide (DMSO) improve yields. Temperature control (60–80°C) is critical to avoid side reactions .

Q. Which characterization techniques are essential for confirming the structure of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR identify proton environments and carbon frameworks, particularly distinguishing tautomeric forms (e.g., amine/imine ratios) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves 3D geometry, bond lengths, and angles, critical for validating the pyrazolo[3,4-d]pyrimidine core .

Q. What biological targets are associated with this compound?

The compound is hypothesized to inhibit kinases by competitively binding to ATP-binding sites, similar to structurally related pyrazolo[3,4-d]pyrimidines. Primary targets include tyrosine kinases implicated in cancer progression .

Q. How is preliminary biological activity assessed?

  • In vitro kinase assays : Measure IC50_{50} values against recombinant kinases.
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Employ Design of Experiments (DOE) to test variables:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.
  • Catalyst loading : Triethylamine (1.2–1.5 equivalents) minimizes byproducts.
  • Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) improves cyclization efficiency .

Q. How can contradictory bioactivity data be resolved?

Discrepancies may arise from tautomerism (amine/imine forms) or impurities. Mitigation strategies include:

  • Dynamic NMR : Monitor tautomeric equilibria in solution.
  • HPLC purification : Ensure >95% purity before testing.
  • Computational modeling : Predict dominant tautomers using DFT calculations .

Q. What strategies are recommended for structure-activity relationship (SAR) studies?

  • Substituent variation : Replace the 3-chlorophenyl group with electron-withdrawing (e.g., CF3_3) or donating (e.g., OCH3_3) groups to assess kinase selectivity.
  • Scaffold hopping : Compare activity against pyrazolo[4,3-d]pyrimidines or thienopyrimidines.
  • Pharmacophore mapping : Identify critical hydrogen-bonding motifs using molecular docking (e.g., Glide, AutoDock) .

Q. What methodologies elucidate the compound’s mechanism of action?

  • Competitive binding assays : Use ATP-competitive probes (e.g., ADP-Glo^\text{™}) to confirm ATP-site binding.
  • Cellular thermal shift assay (CETSA) : Validate target engagement in live cells.
  • RNA sequencing : Identify downstream signaling pathways affected by kinase inhibition .

Q. How can computational modeling predict off-target interactions?

  • Molecular docking : Screen against kinase libraries (e.g., KLIFS database) to predict promiscuity.
  • MD simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS).
  • ADMET prediction : Use tools like SwissADME to evaluate solubility and cytochrome P450 interactions .

Q. What protocols ensure compound stability during storage?

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Solvent : Lyophilize and reconstitute in DMSO (10 mM stock) to avoid hydrolysis.
  • Monitoring : Regular HPLC analysis to detect degradation products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.